molecular formula C18H18N2O2 B2801584 N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379970-94-0

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B2801584
CAS RN: 2379970-94-0
M. Wt: 294.354
InChI Key: LWHJHJNDXSDJIY-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine, also known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This chemical compound has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, depression, and anxiety.

Mechanism of Action

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine selectively blocks the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine can modulate the activity of serotonin in the brain, leading to potential therapeutic effects for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine can modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and gene expression. These effects are thought to be responsible for the potential therapeutic effects of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine in treating neurological disorders.

Advantages and Limitations for Lab Experiments

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine has several advantages for use in laboratory experiments, including its high selectivity for the serotonin 5-HT2A receptor and its well-characterized mechanism of action. However, its use may be limited by factors such as cost, availability, and potential side effects.

Future Directions

There are several potential future directions for research on N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine. These include further investigation of its potential therapeutic effects in treating neurological disorders, as well as the development of new compounds that can selectively target other serotonin receptors. Additionally, future research may focus on identifying potential side effects and developing strategies to mitigate them.

Synthesis Methods

The synthesis of N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with 2-methoxyphenylmagnesium bromide to form 2-methoxy-1,3-dihydroinden-2-ol. This compound is then reacted with benzoxazole-2-carboxylic acid to form the final product, N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine.

Scientific Research Applications

N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in treating various neurological disorders, particularly those related to serotonin dysregulation.

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-21-18(10-13-6-2-3-7-14(13)11-18)12-19-17-20-15-8-4-5-9-16(15)22-17/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHJHJNDXSDJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1,3-benzoxazol-2-amine

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